molecular formula C6H6N2O2S B1587452 2-(Methylthio)pyrimidine-5-carboxylic acid CAS No. 110099-94-0

2-(Methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1587452
M. Wt: 170.19 g/mol
InChI Key: BIJIAHGQTQWGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)pyrimidine-5-carboxylic acid (MPCA) is a novel organic compound with a wide range of potential applications in scientific research. MPCA is a derivative of the parent compound pyrimidine and has a variety of interesting biochemical and physiological effects. It is synthesized in a simple and efficient manner, making it a useful tool for researchers. In addition, MPCA has a variety of applications in research, including the investigation of biochemical and physiological processes, the development of new drugs and treatments, and the study of metabolic pathways.

Scientific Research Applications

Summary of the Application

The compound is used as a base for synthesizing novel antitumor agents. Alkynyl and benzene rings are introduced into the mother nucleus of pyrimidine derivatives to obtain single and double alkynyl compounds .

Methods of Application or Experimental Procedures

Five compounds were synthesized from the base compound through several simple steps. The cytotoxicity test in vitro was carried out by MTT assay. Molecular docking was carried out by Molecular operating environment (MOE) software package version AutoDock Vina 1.1.2 .

Results or Outcomes

The results showed that the activity of single alkynyl compounds were better than that of double alkynyl compounds. The compound has a higher affinity for docking with the protein than the starting material, and the compound was better captured by the protein .

2. Anti-inflammatory Research

Summary of the Application

Pyrimidines, including “2-(Methylthio)pyrimidine-5-carboxylic acid”, display a range of pharmacological effects including anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. GSK3β Inhibitor Development

Summary of the Application

The compound is used as a synthetic intermediate in the preparation of GSK3β inhibitors .

Methods of Application or Experimental Procedures

The compound is used as a starting material in the synthesis of GSK3β inhibitors .

Results or Outcomes

The resulting GSK3β inhibitors can be used in the treatment of various diseases, including neurodegenerative disorders, type 2 diabetes, depression, and cancer .

4. Non-nucleoside Reverse Transcriptase Inhibitors

Summary of the Application

The compound is used as a synthetic intermediate in the preparation of non-nucleoside reverse transcriptase inhibitors for treating HIV infection .

Methods of Application or Experimental Procedures

The compound is used as a starting material in the synthesis of non-nucleoside reverse transcriptase inhibitors .

Results or Outcomes

The resulting non-nucleoside reverse transcriptase inhibitors can be used in the treatment of HIV infection .

5. Kinase Inhibitor Development

Summary of the Application

The compound is used in the synthesis of kinase inhibitors. Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor programs .

Methods of Application or Experimental Procedures

The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .

Results or Outcomes

The resulting kinase inhibitors can be used in the treatment of various diseases, including cancer .

6. Diuretic Agent Development

Summary of the Application

Pyrimidines, including “2-(Methylthio)pyrimidine-5-carboxylic acid”, display a range of pharmacological effects including diuretic effects .

Methods of Application or Experimental Procedures

The diuretic effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent diuretic effects .

properties

IUPAC Name

2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJIAHGQTQWGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394488
Record name 2-(methylthio)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)pyrimidine-5-carboxylic acid

CAS RN

110099-94-0
Record name 2-(methylthio)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1 Eq. of 2-methylthio-5-ethoxycarbonylpyrimidine were dissolved in dioxane and, after addition of 2 eq. of 2N LiOH, stirred overnight. The solvent was then removed under reduced pressure, and the residue was dissolved in EtOH. After addition of a stoichiometric amount of ethereal HCl, the solution was again evaporated to dryness. Water which was still present was removed by azeotropic drying with toluene once.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 4
2-(Methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)pyrimidine-5-carboxylic acid

Citations

For This Compound
42
Citations
FH Zhang, H Zhang, CX Sun, PH Li… - Phosphorus, Sulfur, and …, 2023 - Taylor & Francis
A series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates (3a–3i) were designed and synthesized, using 4-methyl-2-(methylthio)…
Number of citations: 2 www.tandfonline.com
N Bassi, MH Beck, RL Fawcett - Contact Dermatitis …, 2008 - search.ebscohost.com
Allergic contact dermatitis from 4-chloro-2-[methylthio]pyrimidine-5-carboxylic acid ethyl ester and methyl 4-hydroxy-2-hexynoate in a laboratory chemist. Sign In Folder Preferences …
Number of citations: 4 search.ebscohost.com
L Yu-Xiu, C Ming-Bo, Z Qi-Qi… - Journal of Chemical …, 2007 - journals.sagepub.com
The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate by LiAlH 4 afforded ethyl 2-methylthio-(or 2-ethoxy)-1,6-dihydropyrimidine-5-carboxylate as the main product. …
Number of citations: 1 journals.sagepub.com
S Seto, K Okada, K Kiyota, S Isogai… - Journal of medicinal …, 2010 - ACS Publications
A series of novel 2,4,6-trisubstitutedpyrimidine-5-carboxylic acid derivatives were designed and synthesized with the intent of producing a peroxisome proliferator-activated receptor γ (…
Number of citations: 26 pubs.acs.org
I Araya, S Kanazawa, H Akita - Chemical and Pharmaceutical …, 2008 - jstage.jst.go.jp
A scaleable synthetic route is described to obtain 2-(4-acetylpiperadin-1-yl)-6-[3, 5-bis (trifluoromethyl)-phenylmethyl]-4-(2-methylphenyl)-6, 7, 8, 9-tetrahydro-5H-pyrimido [4, 5-b][1, 5] …
Number of citations: 2 www.jstage.jst.go.jp
S Li, J Chen, C Feng, W Yang, M Ji - Chemical Papers, 2019 - Springer
… The starting material 4-chloro-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester (2) was expensive and the synthesis process required eleven-step sequence (Scheme 1) (Toogood …
Number of citations: 6 link.springer.com
X Liang, X Liu, B Wang, F Zou, A Wang… - Journal of Medicinal …, 2016 - ACS Publications
Starting from a dihydropyrimidopyrimidine core scaffold based compound 27 (GNF-7), we discovered a highly potent (ABL1: IC 50 of 70 nM) and selective (S score (1) = 0.02) BCR-ABL …
Number of citations: 20 pubs.acs.org
C Xu, T Shao, S Shao, G Jin - Bioorganic Chemistry, 2021 - Elsevier
BODIPY-Pyrimidine (BP) is a highly selective, highly active, and highly biocompatible fluorescent drug, which is characterized by its own activity combined with a fluorophore. The …
Number of citations: 7 www.sciencedirect.com
B Purushothaman, P Arumugam, G Kulsi… - European Journal of …, 2018 - Elsevier
Selective inhibition of phosphodiesterase (PDE) 4B favorably suppresses the synthesis of inflammatory cytokines and subsequently arrest the development of atopic dermatitis via …
Number of citations: 21 www.sciencedirect.com
X Liang, F Lv, B Wang, K Yu, H Wu, Z Qi… - Journal of Medicinal …, 2017 - ACS Publications
BMX is a member of TEC family nonreceptor tyrosine kinase and is involved in a variety of critical physiological and pathological processes. Through combination of irreversible inhibitor …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.